molecular formula C8H12N2O B12082951 4-(Cyclobutylmethoxy)-1H-pyrazole

4-(Cyclobutylmethoxy)-1H-pyrazole

Cat. No.: B12082951
M. Wt: 152.19 g/mol
InChI Key: QRSKWNCGIKXHRJ-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-1H-pyrazole: is a chemical compound with the following IUPAC name: 4-(cyclobutylmethoxy)aniline . Its molecular formula is C₁₁H₁₅NO , and its molecular weight is approximately 177.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-(cyclobutylmethoxy)aniline. One common method involves the reaction of aniline with cyclobutylmethyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These may include batch or continuous reactions, optimized reaction conditions, and purification steps to yield high-purity 4-(cyclobutylmethoxy)aniline.

Chemical Reactions Analysis

Reactivity: 4-(Cyclobutylmethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.

    Acylation and Alkylation: It can react with acylating or alkylating agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH).

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Acylation and Alkylation: Employ acyl chlorides or alkyl halides with Lewis acids (e.g., AlCl₃).

Major Products: The major product of the reactions depends on the specific reagents and conditions used. For example, nucleophilic substitution may yield N-alkylated or N-acylated derivatives of 4-(cyclobutylmethoxy)aniline.

Scientific Research Applications

4-(Cyclobutylmethoxy)aniline finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features.

    Biological Studies: It may serve as a probe for investigating biological processes or as a building block for bioactive molecules.

    Materials Science: Its derivatives could be useful in designing functional materials.

Mechanism of Action

The exact mechanism by which 4-(cyclobutylmethoxy)aniline exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 4-(cyclobutylmethoxy)aniline is unique in its structure, similar compounds include:

These compounds share some structural similarities but have distinct properties and applications. Researchers continue to explore their potential in various fields.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-1H-pyrazole

InChI

InChI=1S/C8H12N2O/c1-2-7(3-1)6-11-8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10)

InChI Key

QRSKWNCGIKXHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CNN=C2

Origin of Product

United States

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